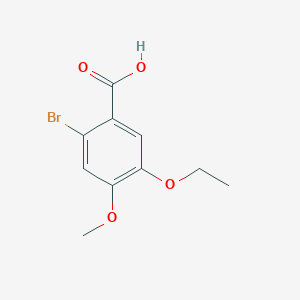

![molecular formula C7H4ClIN2 B1370666 6-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1033463-28-3](/img/structure/B1370666.png)

6-Chloro-8-iodoimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

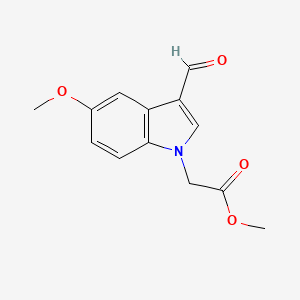

6-Chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Iodination

- Study 1 : Chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine was investigated, revealing insights into the molecular electrostatic potential calculations and chemoselectivity of the substitution reaction (Zhao et al., 2018).

Antiviral Activity

- Study 2 : Research on novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, structurally similar to TCRB, highlighted their synthesis and potential antiviral activity (Gudmundsson et al., 2003).

Regiocontrolled Bifunctionalization

- Study 3 : A study on regiocontrolled microwave-assisted bifunctionalization of dihalogenated imidazo[1,2-a]pyridines explored the introduction of various functional groups, enhancing the molecule's utility (Marie et al., 2012).

Iodocyclization Cascade

- Study 4 : The development of a synthesis method for 3-iodoimidazo[1,2-a]pyridines through an I2O5-mediated iodocyclization cascade provided insights into potential oxidative cyclization mechanisms (Zhou et al., 2019).

Domino Cyclization/Halogenation

- Study 5 : Research on the synthesis of 4-haloimidazo[1,2-a:4,5-c′]dipyridines through a domino 6-endo-dig cyclization/halogenation reaction expanded the versatility of these compounds (Enguehard-Gueiffier et al., 2015).

Direct C3 Alkenylation

- Study 6 : Research on direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines with bromoalkenes introduced new possibilities for functionalization and synthesis (Koubachi et al., 2008).

Halomethyl Derivatives Synthesis

- Study 7 : A study on photocyclization of various anilinopyrimidines and anilinopyridine for synthesizing condensed azinobenzimidazoles provided valuable insights into the effects of iodine on photocyclization direction (Frolov, 2002).

Novel 3-Nitroimidazo Derivatives

- Study 8 : Synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives via SRN1 reactions revealed information about the relative reactivities of different electrophile halides (Vanelle et al., 2008).

Electrochemical Oxidative Iodination

- Study 9 : The electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as an iodine source was a significant advancement, offering an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).

Reactivity in Suzuki Cross-Coupling

- Study 10 : The investigation into the reactivity of various 2-substituted-3-iodoimidazo[1,2-a]pyridines in Suzuki cross-coupling reactions highlighted the influence of base and solvent on the process (Enguehard et al., 2000).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability .

Result of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb .

Action Environment

The storage temperature for the compound is recommended to be 0-5 degrees celsius .

Properties

IUPAC Name |

6-chloro-8-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBOHSOOZOQOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)

![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)